molecular formula C8H14N2O2 B11937945 2-(2-Oxoazepan-1-yl)acetamide CAS No. 88948-34-9

2-(2-Oxoazepan-1-yl)acetamide

Cat. No.: B11937945
CAS No.: 88948-34-9
M. Wt: 170.21 g/mol
InChI Key: GINVVVBYRCSQIJ-UHFFFAOYSA-N
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Description

2-(2-Oxoazepan-1-yl)acetamide is a chemical compound that belongs to the class of azepane derivatives Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazepan-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction proceeds through the formation of an intermediate, which undergoes thermal cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-Oxoazepan-1-yl)acetic acid, while reduction can produce 2-(2-Hydroxyazepan-1-yl)acetamide.

Scientific Research Applications

2-(2-Oxoazepan-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopyrrolidin-1-yl)acetamide: This compound has a five-membered ring instead of a seven-membered ring.

    2-(2-Oxopiperidin-1-yl)acetamide: This compound has a six-membered ring.

Uniqueness

2-(2-Oxoazepan-1-yl)acetamide is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five- and six-membered counterparts. The larger ring size can influence the compound’s flexibility, binding affinity, and overall reactivity .

Properties

CAS No.

88948-34-9

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-oxoazepan-1-yl)acetamide

InChI

InChI=1S/C8H14N2O2/c9-7(11)6-10-5-3-1-2-4-8(10)12/h1-6H2,(H2,9,11)

InChI Key

GINVVVBYRCSQIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)N

Origin of Product

United States

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